(Trimethylsilyl)acetonitrile
Overview
Description
(Trimethylsilyl)acetonitrile, also known as (cyanomethyl)trimethylsilane, is an organosilicon compound with the molecular formula C5H11NSi. It is characterized by the presence of a trimethylsilyl group attached to an acetonitrile moiety. This compound is widely used in organic synthesis due to its ability to act as a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
(Trimethylsilyl)acetonitrile, also known as (Cyanomethyl)trimethylsilane or TMSAN , is primarily used as a reagent in organic synthesis. Its primary targets are various carbonyl compounds .
Mode of Action
TMSAN acts as a nucleophile in the presence of Lewis bases . It participates in the catalytic cyanomethylation of carbonyl compounds . This reaction involves the addition of a cyanomethyl group (CH2CN) to a carbonyl compound, which can be an important step in the synthesis of a variety of organic compounds .
Biochemical Pathways
It’s known that tmsan is used in the cyanomethylation of carbonyl compounds . This reaction can lead to the formation of α-aminonitriles, which are key intermediates in the synthesis of a variety of bioactive compounds .
Result of Action
The primary result of TMSAN’s action is the cyanomethylation of carbonyl compounds . This can lead to the formation of a variety of organic compounds, depending on the specific carbonyl compound involved and the conditions of the reaction .
Action Environment
The action of TMSAN can be influenced by various environmental factors. For instance, the presence of Lewis bases is necessary for TMSAN to act as a nucleophile . Additionally, safety data indicates that TMSAN is a flammable liquid and vapor, and it may cause respiratory irritation . Therefore, it should be handled with care, and reactions involving TMSAN should be carried out in a controlled environment to ensure safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)acetonitrile can be synthesized through the reaction of chlorotrimethylsilane with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods: In industrial settings, this compound is often produced by the cyanation of trimethylchlorosilane using potassium cyanide in the presence of a catalyst such as zinc iodide and a phase transfer catalyst like polyethylene glycol (PEG400). The reaction is carried out under stirring at room temperature or with ultrasonic radiation to enhance the yield .
Chemical Reactions Analysis
Types of Reactions: (Trimethylsilyl)acetonitrile undergoes various types of reactions, including:
Cyanomethylation: It reacts with carbonyl compounds in the presence of Lewis bases to form cyanomethylated products.
Peterson Alkenation: It participates in the Peterson alkenation reaction to form alkenes.
Michael Addition: It can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Lewis Bases: Used in cyanomethylation reactions.
Zinc Iodide and PEG400: Catalysts for the industrial synthesis.
Sodium Hydride: Base used in laboratory synthesis.
Major Products:
Cyanomethylated Compounds: Formed from reactions with carbonyl compounds.
Alkenes: Formed through Peterson alkenation.
Michael Adducts: Formed through Michael addition reactions.
Scientific Research Applications
(Trimethylsilyl)acetonitrile is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for cyanomethylation, Peterson alkenation, and Michael addition reactions.
Catalysis: Employed in catalytic processes involving carbonyl compounds.
Material Science: Used in the synthesis of silicon-containing polymers and materials.
Pharmaceuticals: Investigated for its potential in the synthesis of bioactive molecules.
Comparison with Similar Compounds
Trimethylsilyl Cyanide: Similar in structure but contains a cyanide group instead of a cyanomethyl group.
(Cyanomethyl)triphenylphosphonium Chloride: Contains a triphenylphosphonium group instead of a trimethylsilyl group.
Allyltrimethylsilane: Contains an allyl group instead of a cyanomethyl group.
Uniqueness: (Trimethylsilyl)acetonitrile is unique due to its ability to participate in a wide range of reactions, providing versatility in organic synthesis. Its trimethylsilyl group offers steric protection, making it a valuable reagent in the formation of carbon-carbon bonds .
Properties
IUPAC Name |
2-trimethylsilylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-7(2,3)5-4-6/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMUGYQMMXILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171361 | |
Record name | (Trimethylsilyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-53-3 | |
Record name | 2-(Trimethylsilyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18293-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Trimethylsilyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Trimethylsilyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trimethylsilyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (TRIMETHYLSILYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB7XHD8BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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